![molecular formula C18H19N3O3 B565192 N-Acetyl Amonafide-d6 CAS No. 1217018-31-9](/img/structure/B565192.png)
N-Acetyl Amonafide-d6
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Overview
Description
Scientific Research Applications
- Pharmacodynamics and Dose Optimization Studies have defined optimal dosing for different phenotypes, recommending phase II testing doses of 250 mg/m² for fast acetylators and 375 mg/m² for slow acetylators.
- Development of Derivatives to Minimize Toxicity Numonafides retain anticancer properties while potentially reducing toxicity, demonstrating similar cancer cell-selective growth inhibition and topoisomerase II inhibition activities as amonafide.
- Pharmacogenetics in Anticancer Therapy Pharmacogenetics plays a crucial role in individualizing cancer chemotherapy doses and management strategies.
- Pharmacokinetics and Metabolism Studies Metabolite analysis reveals various N-acetylated species as major metabolites, emphasizing the importance of understanding its metabolic pathways in humans.
- Pharmacodynamic Modeling for Individualized Dosing Factors considered include acetylator phenotype, gender, and pretreatment white blood cell count, leading to more accurate dosing and reduced variability in leukopenia, a common side effect.
Targeting Topoisomerase II
Mechanism of Action
Target of Action
N-Acetyl Amonafide-d6, a metabolite of Amonafide , primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication of DNA and the transcription of genes .
Mode of Action
N-Acetyl Amonafide-d6 acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . Unlike most Top2 poisons, the action of its parent compound, Amonafide, against Top2 is largely ATP independent . Moreover, Amonafide leads to the cleavage of DNA at a very restricted set of sites compared to other Top2 poisons . These unique properties suggest that Amonafide may target Top2 in an unconventional way .
Biochemical Pathways
The biochemical pathway primarily affected by N-Acetyl Amonafide-d6 involves the DNA replication and transcription process. By targeting Top2 and stabilizing the Top2-DNA covalent complexes, it interferes with the normal functioning of the DNA replication and transcription process .
Pharmacokinetics
Amonafide, the parent compound of N-Acetyl Amonafide-d6, is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Fast acetylators of Amonafide experienced greater myelosuppression than slow acetylators, leading to the recommendation of a reduced dose of Amonafide for fast acetylators .
Result of Action
The primary molecular effect of N-Acetyl Amonafide-d6 is the induction of DNA damage through the stabilization of Top2-DNA covalent complexes . This leads to cell death, particularly in cancer cells. At the cellular level, N-Acetyl Amonafide-d6 induces higher levels of Top2 covalent complexes than Amonafide .
Action Environment
The action, efficacy, and stability of N-Acetyl Amonafide-d6 can be influenced by various environmental factors. One such factor is the metabolic activity of NAT2, which can vary among individuals . This variability can affect the metabolism of Amonafide to N-Acetyl Amonafide, thereby influencing the drug’s action and toxicity .
properties
IUPAC Name |
N-[2-[2-[bis(trideuteriomethyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUFGOEIGXAOM-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Amonafide-d6 |
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